

An In-depth Technical Guide to 5-Bromo-7-fluorochroman-4-one

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Compound of Interest

Compound Name: 5-Bromo-7-fluorochroman-4-one

Cat. No.: B2892181

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CAS Number: 1260008-29-4

Abstract

This technical guide provides a comprehensive overview of **5-Bromo-7-fluorochroman-4-one**, a halogenated heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The chroman-4-one scaffold is recognized as a "privileged structure," frequently appearing in biologically active compounds.^{[1][2]} The introduction of bromine and fluorine atoms into the chroman-4-one core is anticipated to modulate its physicochemical and pharmacological properties, making it a valuable building block for the synthesis of novel therapeutic agents. This document details the physicochemical properties, a proposed synthetic route, predicted spectroscopic data, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Fluorinated Chromanones

The chroman-4-one skeleton is a core component of numerous natural products and synthetic compounds exhibiting a wide array of biological activities.^[3] Strategic functionalization of this scaffold allows for the fine-tuning of its interaction with biological targets. The incorporation of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.^[4] The presence of a bromine

atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening.^[2]

Derivatives of chroman-4-one have shown promise as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in age-related and neurodegenerative diseases, highlighting the therapeutic potential of this class of compounds.^{[1][2][5]} **5-Bromo-7-fluorochroman-4-one**, with its unique substitution pattern, represents a promising starting point for the development of novel and potent bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Bromo-7-fluorochroman-4-one** is presented in the table below.

Property	Value	Reference
CAS Number	1260008-29-4	[6]
Molecular Formula	C ₉ H ₆ BrFO ₂	[6]
Molecular Weight	245.05 g/mol	[6]
IUPAC Name	5-bromo-7-fluoro-2,3-dihydro-4H-chromen-4-one	[7]
InChIKey	HAVWPXAFESISPA-UHFFFAOYSA-N	[7]
Canonical SMILES	C1C(=O)C2=C(OC1)C(=CC(=C2)F)Br	
Appearance	Expected to be a solid at room temperature	Inferred
Storage Conditions	Store at -20°C for long-term storage, -4°C for short-term (weeks)	[7]

Proposed Synthesis Protocol

While a specific synthesis for **5-Bromo-7-fluorochroman-4-one** is not readily available in the surveyed literature, a plausible and efficient route can be designed based on established methods for analogous chroman-4-ones, particularly the synthesis of 5,7-difluorochroman-4-one.^{[8][9]} The proposed synthesis involves a two-step process starting from 3-bromo-5-fluorophenol.

Step 1: O-Alkylation of 3-Bromo-5-fluorophenol

The first step is the O-alkylation of 3-bromo-5-fluorophenol with a suitable three-carbon building block, such as ethyl 3-bromopropionate, followed by hydrolysis to yield 3-(3-bromo-5-fluorophenoxy)propanoic acid.

Causality behind Experimental Choices:

- Starting Material: 3-Bromo-5-fluorophenol is chosen as it possesses the required substitution pattern for the A-ring of the target chroman-4-one.
- Alkylation Reagent: Ethyl 3-bromopropionate is a common and effective reagent for introducing the propanoic acid side chain. The ethyl ester protects the carboxylic acid during the alkylation and can be easily hydrolyzed in a subsequent step.
- Base: A mild base like potassium carbonate is suitable for deprotonating the phenol without causing unwanted side reactions.
- Solvent: A polar aprotic solvent such as acetone or DMF facilitates the S_N2 reaction.

Experimental Protocol:

- To a solution of 3-bromo-5-fluorophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Add ethyl 3-bromopropionate (1.2 equivalents) dropwise to the reaction mixture.
- Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

- Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-(3-bromo-5-fluorophenoxy)propanoate.
- Hydrolyze the crude ester by heating with an aqueous solution of sodium hydroxide.
- Acidify the reaction mixture with hydrochloric acid to precipitate 3-(3-bromo-5-fluorophenoxy)propanoic acid.
- Filter, wash with water, and dry the product.

Step 2: Intramolecular Friedel-Crafts Acylation

The second step is the cyclization of 3-(3-bromo-5-fluorophenoxy)propanoic acid via an intramolecular Friedel-Crafts acylation to form the chroman-4-one ring.

Causality behind Experimental Choices:

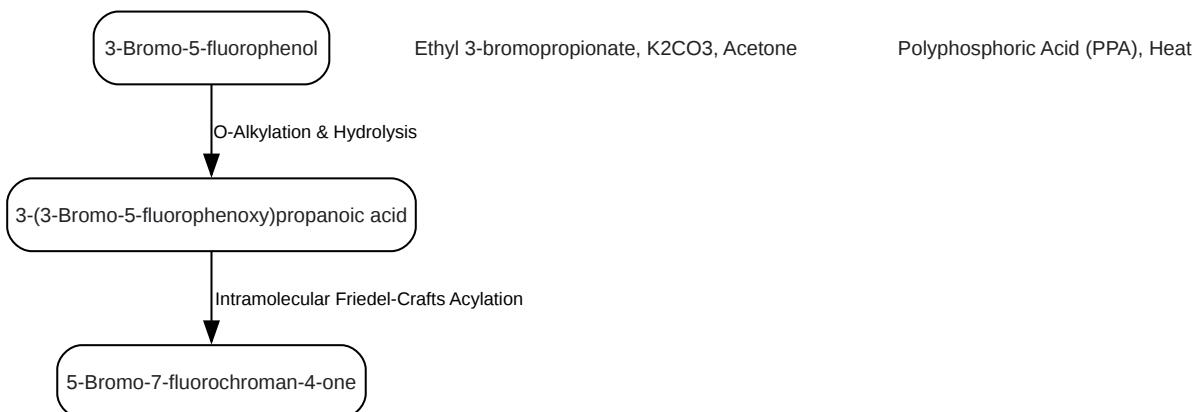
- Cyclization Reagent: A strong acid is required to promote the intramolecular acylation. Polyphosphoric acid (PPA) or concentrated sulfuric acid are commonly used and effective for this transformation.^[8] Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another powerful alternative.
- Temperature: Gentle heating is typically required to drive the reaction to completion, but excessive heat should be avoided to prevent side reactions.

Experimental Protocol:

- Add 3-(3-bromo-5-fluorophenoxy)propanoic acid (1 equivalent) to polyphosphoric acid (10 equivalents by weight).
- Heat the mixture with stirring to 80-90°C and monitor the reaction by TLC.
- Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
- The product will precipitate out of the aqueous solution.
- Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a saturated sodium bicarbonate solution.

- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure **5-Bromo-7-fluorochroman-4-one**.

Synthesis Workflow Diagram



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Caption: Proposed two-step synthesis of **5-Bromo-7-fluorochroman-4-one**.

Predicted Spectroscopic Data

As experimental spectra for **5-Bromo-7-fluorochroman-4-one** are not available, the following are predictions based on the chemical structure and data from analogous compounds.[10][11][12]

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5 - 7.7	d	1H	Ar-H (H6)
~7.2 - 7.4	d	1H	Ar-H (H8)
~4.5	t	2H	-OCH ₂ -
~2.8	t	2H	-CH ₂ C=O

Justification of Predictions:

- The aromatic protons (H6 and H8) are expected to appear as doublets due to coupling with the fluorine atom. The electron-withdrawing nature of the bromine and fluorine atoms will shift these signals downfield.
- The methylene protons adjacent to the oxygen (-OCH₂-) will be deshielded and appear as a triplet around 4.5 ppm.
- The methylene protons adjacent to the carbonyl group (-CH₂C=O) will also be a triplet, but further upfield around 2.8 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Chemical Shift (δ , ppm)	Assignment
~190	C=O (C4)
~160 (d)	C-F (C7)
~155	C-O (C8a)
~130	C-H (C6)
~120 (d)	C-H (C8)
~115	C-Br (C5)
~110	C4a
~68	-OCH ₂ - (C2)
~45	-CH ₂ C=O (C3)

Justification of Predictions:

- The carbonyl carbon (C4) will be the most downfield signal.
- The carbon attached to fluorine (C7) will appear as a doublet with a large coupling constant.
- The carbons of the aromatic ring will appear in the typical aromatic region (110-160 ppm).
- The aliphatic carbons (C2 and C3) will be found in the upfield region of the spectrum.

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~1680	C=O stretch (ketone)
~1600, 1480	C=C stretch (aromatic)
~1250	C-O stretch (aryl ether)
~1100	C-F stretch

Justification of Predictions:

- A strong absorption band around 1680 cm^{-1} is characteristic of an aromatic ketone.
- The aromatic C=C stretching vibrations will appear in the $1600\text{-}1480\text{ cm}^{-1}$ region.
- The aryl ether C-O stretch and the C-F stretch will be present in the fingerprint region.

MS (Mass Spectrometry)

The mass spectrum (Electron Ionization) should show a prominent molecular ion peak.

m/z	Assignment
244/246	$[\text{M}]^+$ (Molecular ion peak, characteristic isotopic pattern for Bromine)

Justification of Predictions:

- The molecular ion peak will appear as a doublet with approximately equal intensity at m/z 244 and 246, which is the characteristic isotopic signature of a molecule containing one bromine atom (^{79}Br and ^{81}Br).

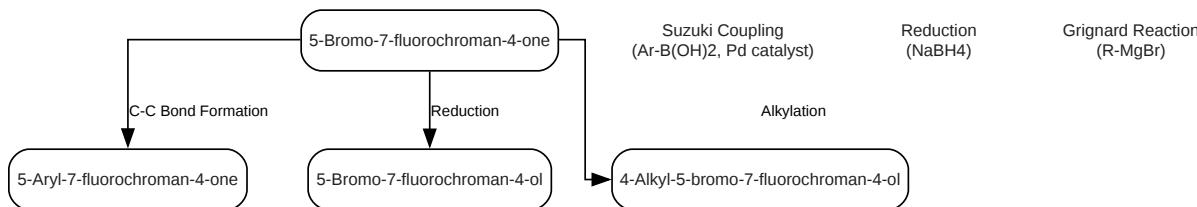
Reactivity and Potential Applications in Drug Discovery

5-Bromo-7-fluorochroman-4-one is a versatile intermediate for the synthesis of more complex molecules.

- Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is a prime site for Suzuki, Stille, Heck, and other palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, to build a library of analogs for structure-activity relationship (SAR) studies. [2]
- Nucleophilic Addition to the Carbonyl Group: The ketone at the 4-position can undergo nucleophilic addition reactions, such as reduction to the corresponding alcohol or reaction with Grignard reagents to introduce new carbon-carbon bonds. The resulting alcohol can be a key intermediate for further functionalization.

- Derivatization at the α -Position: The methylene group adjacent to the carbonyl (C3) can be functionalized through enolate chemistry, allowing for the introduction of substituents at this position.

Workflow for Analog Synthesis



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Caption: Potential synthetic diversifications of **5-Bromo-7-fluorochroman-4-one**.

Given the known biological activities of related chroman-4-ones, this compound is a valuable starting point for the discovery of novel inhibitors of enzymes such as SIRT2, and potentially for the development of anticancer and neuroprotective agents.[5][13]

Safety and Handling

A specific Safety Data Sheet (SDS) for **5-Bromo-7-fluorochroman-4-one** is not publicly available. However, based on the safety information for structurally related compounds, the following precautions should be observed:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- First Aid:
 - Skin Contact: In case of contact, immediately wash with soap and plenty of water.

- Eye Contact: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.
- Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[7\]](#)

It is imperative to consult a comprehensive and up-to-date SDS from the supplier before handling this compound.

Conclusion

5-Bromo-7-fluorochroman-4-one is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged chroman-4-one scaffold and strategic halogenation provides a valuable platform for the synthesis of novel, biologically active compounds. This guide has provided a detailed overview of its properties, a plausible synthetic route, predicted spectral data, and potential applications to aid researchers in their scientific endeavors with this compound.

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